

# Lfm-A13: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Lfm-A13  |           |
| Cat. No.:            | B1193815 | Get Quote |

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound **Lfm-A13**. It details its chemical structure, physicochemical properties, and its role as a kinase inhibitor, with a particular focus on its interaction with Bruton's tyrosine kinase (BTK). This document provides quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways affected by **Lfm-A13**.

## **Chemical Structure and Properties**

**Lfm-A13**, with the IUPAC name 2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide, is a synthetic, cell-permeable small molecule.[1] It was rationally designed as an analogue of the active metabolite of leflunomide.[2] The chemical and physical properties of **Lfm-A13** are summarized in the table below.



| Property          | Value                                                                       | Reference       |
|-------------------|-----------------------------------------------------------------------------|-----------------|
| Molecular Formula | C11H8Br2N2O2                                                                | [1][3][4][5]    |
| Molecular Weight  | 360 g/mol                                                                   | [1][3][4][5]    |
| CAS Number        | 62004-35-7                                                                  | [1][3]          |
| Appearance        | Yellow solid                                                                | [4]             |
| Purity            | ≥97%                                                                        | [1]             |
| Solubility        | Soluble in DMSO (up to 100 mM) and ethanol (0.3 mg/ml). Insoluble in water. | [1][3][4][5][6] |
| Storage           | Store at room temperature or -20°C under desiccating conditions.            | [1][3]          |

# **Biological Activity and Kinase Inhibition Profile**

**Lfm-A13** is best characterized as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family.[1][2][3][4] BTK is a crucial regulator of B-cell receptor (BCR) signaling and is involved in various aspects of B-cell development, differentiation, and activation.[2][4] **Lfm-A13** has also been shown to inhibit other kinases, albeit with lower potency. A summary of its inhibitory activities is presented below.



| Target Kinase                      | IC50 (μM)        | Κι (μΜ)     | Reference     |
|------------------------------------|------------------|-------------|---------------|
| Bruton's tyrosine<br>kinase (BTK)  | 2.5              | 1.4         | [1][3][6]     |
| Polo-like kinase 1<br>(Plk1)       | 10.3 - 37.36     | -           | [1][7]        |
| Janus kinase 2 (JAK2)              | Potent inhibitor | -           | [8][9]        |
| BRK                                | 267              | -           | [7]           |
| вмх                                | 281              | -           | [7]           |
| FYN                                | 240              | -           | [7]           |
| Met                                | 215              | -           | [7]           |
| JAK1, JAK3, HCK,<br>EGFR, IRK, SYK | >278 - >300      | >110 - >214 | [1][3][6][10] |

# Signaling Pathways Modulated by Lfm-A13

**Lfm-A13** primarily exerts its effects by inhibiting BTK, thereby disrupting the downstream signaling cascade initiated by B-cell receptor activation. This interference ultimately affects cell proliferation, survival, and inflammatory responses.

## **BTK Signaling Pathway**

The following diagram illustrates the central role of BTK in B-cell signaling and the point of inhibition by **Lfm-A13**.





BTK Signaling Pathway and Lfm-A13 Inhibition

Click to download full resolution via product page

BTK Signaling Pathway and Lfm-A13 Inhibition

## **NF-kB Signaling Pathway**



**Lfm-A13** can also modulate the NF-κB signaling pathway, which is a critical downstream effector of BTK. By inhibiting BTK, **Lfm-A13** prevents the activation and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes. [10][11]

Cytoplasm Lfm-A13 Inhibition **Nucleus BTK** NF-kB (Active) (p65/p50) Activation Binding **IKK Complex** DNA Phosphorylation Translocation Inflammatory & Survival ΙκΒα Gene Expression NF-ĸB Ρ-ΙκΒα (p65/p50) Degradation Proteasome

NF-kB Signaling Pathway and Lfm-A13's Indirect Inhibition

Click to download full resolution via product page



#### NF-κB Signaling and Lfm-A13's Indirect Inhibition

## **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **Lfm-A13**.

## In Vitro BTK Kinase Assay

This assay quantifies the inhibitory effect of **Lfm-A13** on the enzymatic activity of recombinant BTK.

#### Materials:

- Recombinant human BTK enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 2 mM MnCl<sub>2</sub>, 50  $\mu$ M DTT)
- ATP
- BTK-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
- Lfm-A13 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well white assay plates

#### Procedure:

- Prepare serial dilutions of Lfm-A13 in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).
- Add 1 μL of the diluted Lfm-A13 or vehicle control to the wells of the 384-well plate.
- Add 2 µL of recombinant BTK enzyme (e.g., 3 ng per well) to each well.
- Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.



- Initiate the kinase reaction by adding 2  $\mu$ L of a substrate/ATP mix (e.g., 50  $\mu$ M ATP and substrate at its K<sub>m</sub> concentration).
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each Lfm-A13 concentration and determine the IC<sub>50</sub>
  value by fitting the data to a dose-response curve.

## **Cell Viability Assay (MTT or MTS Assay)**

This assay assesses the effect of **Lfm-A13** on the proliferation and viability of cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., NALM-6, a B-cell precursor leukemia cell line)
- · Complete cell culture medium
- Lfm-A13 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

 Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).



- Prepare serial dilutions of Lfm-A13 in complete cell culture medium. Include a vehicle control (DMSO in medium).
- Remove the old medium and add 100 µL of the medium containing the different concentrations of Lfm-A13 or vehicle control to the respective wells.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified
  CO<sub>2</sub> incubator.
- Add 10-20 μL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- If using MTT, add 100  $\mu$ L of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.

## **Western Blotting for BTK Phosphorylation**

This method is used to determine if **Lfm-A13** inhibits the activation of BTK within a cellular context by assessing its phosphorylation status.

#### Materials:

- Cell line expressing BTK
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Lfm-A13 stock solution (in DMSO)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer



- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-BTK (e.g., Tyr223) and anti-total-BTK
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Culture cells to a suitable confluency and then treat them with various concentrations of Lfm-A13 or a vehicle control for a specified time.
- If necessary, stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce BTK phosphorylation.
- Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total BTK to serve as a loading control.
- Quantify the band intensities to determine the effect of **Lfm-A13** on BTK phosphorylation.

### Conclusion

**Lfm-A13** is a valuable research tool for studying the roles of BTK and other kinases in various cellular processes. Its well-defined chemical structure, characterized inhibitory profile, and effects on key signaling pathways make it a significant compound in the fields of cancer biology, immunology, and drug discovery. The experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of action and potential therapeutic applications of **Lfm-A13**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. standardofcare.com [standardofcare.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibitor of Tec kinase, LFM-A13, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]



- 9. The Btk inhibitor LFM-A13 is a potent inhibitor of Jak2 kinase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor of Tec kinase, LFM-A13, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-kB pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruton's tyrosine kinase Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Lfm-A13: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193815#understanding-the-chemical-structure-and-properties-of-lfm-a13]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com